1-benzyl-4,5-dibromo-1H-imidazole
Overview
Description
1-Benzyl-4,5-dibromo-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with benzyl and bromine groups. Imidazoles are a significant class of compounds in organic chemistry due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine atoms at the 4 and 5 positions of the imidazole ring imparts unique chemical properties to this compound, making it a valuable subject of study in various scientific fields.
Mechanism of Action
Target of Action
1-Benzyl-4,5-dibromo-1H-imidazole is known to interact with various cytochrome P-450 isozymes . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics . Additionally, it acts as an inhibitor of thromboxane A2 synthase , an enzyme involved in the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator .
Mode of Action
As an inducer of cytochrome p-450 isozymes, it likely enhances the metabolic activity of these enzymes . As an inhibitor of thromboxane A2 synthase, it may reduce the production of thromboxane A2, thereby affecting platelet aggregation and vasoconstriction .
Biochemical Pathways
The compound’s interaction with cytochrome P-450 isozymes suggests that it may influence various biochemical pathways involved in drug metabolism . By inhibiting thromboxane A2 synthase, it may also affect the arachidonic acid pathway, which is involved in the production of various eicosanoids, including thromboxanes .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with multiple targets. For instance, by inducing cytochrome P-450 isozymes, it may alter the metabolism of various substances within the cell . Its inhibition of thromboxane A2 synthase could lead to changes in platelet aggregation and vascular tone .
Biochemical Analysis
Biochemical Properties
1-benzyl-4,5-dibromo-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes . The compound’s bromine atoms enhance its binding affinity to these enzymes, leading to competitive inhibition. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and downstream effects.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This, in turn, affects cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, the compound can impact gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its bromine atoms and imidazole ring. This binding can lead to enzyme inhibition or activation, depending on the target enzyme . For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites and preventing substrate access. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to the formation of by-products that can affect its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways and gene expression . At higher doses, this compound can induce toxic or adverse effects, including cytotoxicity, oxidative stress, and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. For example, the compound can inhibit or activate enzymes in glycolysis, the tricarboxylic acid cycle, and other metabolic processes, leading to changes in cellular energy production and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound can interact with specific transporters that facilitate its uptake into cells and its distribution within different cellular compartments . Additionally, this compound can bind to proteins that regulate its localization and accumulation in specific tissues. These interactions can affect the compound’s bioavailability and its ability to exert its biological effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, the compound may be directed to the mitochondria, where it can influence metabolic processes and cellular energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4,5-dibromo-1H-imidazole can be synthesized through several methods. One common approach involves the bromination of 1-benzylimidazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4,5-dibromo-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The benzyl group can engage in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products like 1-benzyl-4,5-diazido-1H-imidazole or 1-benzyl-4,5-dimethoxy-1H-imidazole can be obtained.
Oxidation and Reduction Products: Various oxidized or reduced imidazole derivatives.
Scientific Research Applications
1-Benzyl-4,5-dibromo-1H-imidazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 1-Benzyl-4,5-dichloro-1H-imidazole
- 1-Benzyl-4,5-difluoro-1H-imidazole
- 1-Benzyl-4,5-diiodo-1H-imidazole
Comparison: 1-Benzyl-4,5-dibromo-1H-imidazole is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, biological activity, and overall utility in various applications.
Properties
IUPAC Name |
1-benzyl-4,5-dibromoimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2/c11-9-10(12)14(7-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMRXGWQBAWSFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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